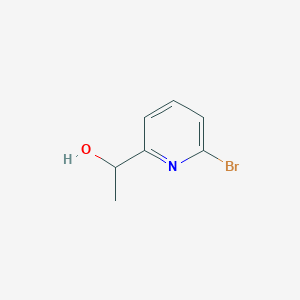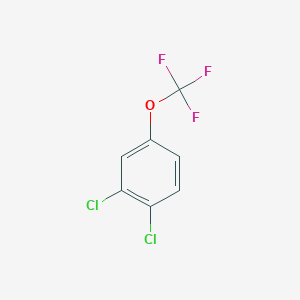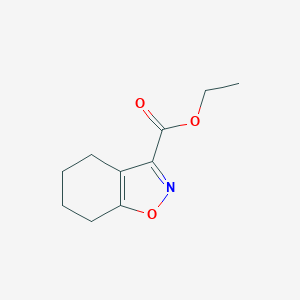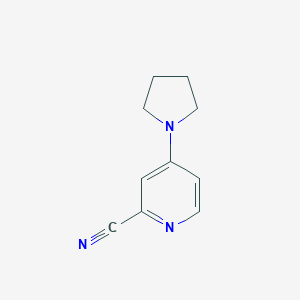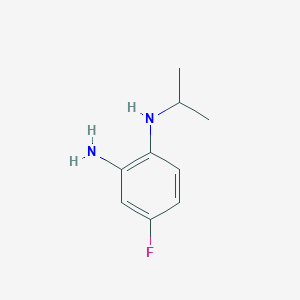
4-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-1-N-(propan-2-yl)benzene-1,2-diamine is an organic compound with the molecular formula C9H13FN2. It is a derivative of benzene, featuring a fluorine atom and an isopropyl group attached to a benzene ring with two amine groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 4-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine typically involves the alkylation of 4-fluoroaniline with isopropyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetonitrile under reflux conditions .
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the amine groups, which activate the benzene ring towards electrophiles.
Oxidation and Reduction: The amine groups can be oxidized to nitro groups or reduced to form corresponding amines.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine or nitric acid can be used under controlled conditions to introduce substituents onto the benzene ring.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the electrophile used, various substituted derivatives of the compound can be obtained.
Oxidation Products: Nitro derivatives or other oxidized forms of the compound.
Reduction Products: Reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-1-N-(propan-2-yl)benzene-1,2-diamine has several applications in scientific research:
Wirkmechanismus
The mechanism by which 4-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine exerts its effects involves interactions with specific molecular targets. The amine groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atom can enhance the compound’s stability and binding affinity .
Vergleich Mit ähnlichen Verbindungen
4-Fluoroaniline: Lacks the isopropyl group, making it less sterically hindered.
1,2-Diaminobenzene: Lacks the fluorine and isopropyl groups, affecting its reactivity and applications.
Eigenschaften
IUPAC Name |
4-fluoro-1-N-propan-2-ylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJNISZBIJDONJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-(Aminomethyl)-2-fluorophenyl]methanamine](/img/structure/B179751.png)
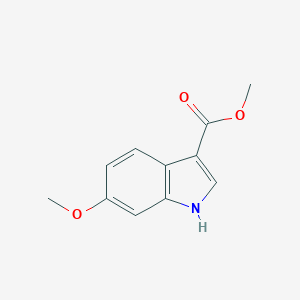
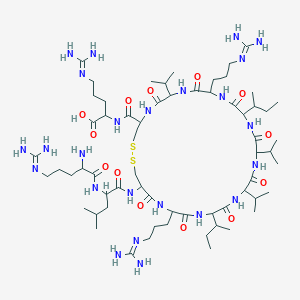
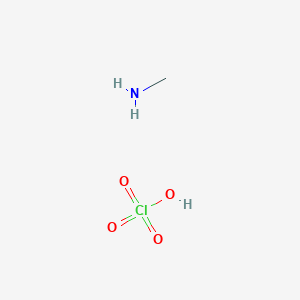
![3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one](/img/structure/B179760.png)
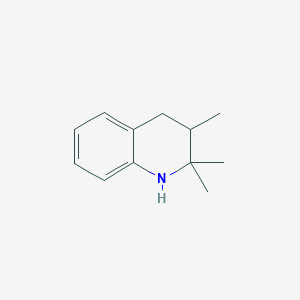
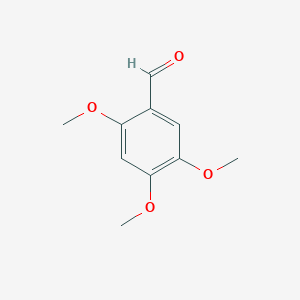

![(2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate](/img/structure/B179772.png)
